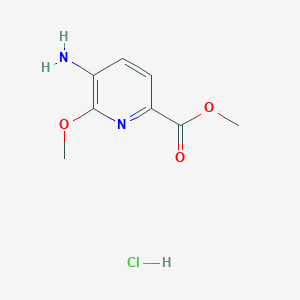

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 5-amino-6-methoxypyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-12-7-5(9)3-4-6(10-7)8(11)13-2;/h3-4H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBKBBEBFLCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-44-3 | |

| Record name | 2-Pyridinecarboxylic acid, 5-amino-6-methoxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride typically involves the reaction of 5-amino-6-methoxypyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Key Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The ester group can be reduced to yield alcohol derivatives.

- Substitution : The methoxy group can be substituted with various functional groups through nucleophilic substitution reactions.

Chemical Synthesis

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Applications in Chemical Synthesis

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used in synthesizing active pharmaceutical ingredients (APIs). |

| Agrochemical Production | Acts as an intermediate in herbicide formulations. |

Biological Research

In biological contexts, this compound has been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets, which may modulate enzyme activity, making it valuable for biochemical assays.

Case Study: Enzyme Interaction

A study demonstrated that methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride inhibited a specific enzyme involved in metabolic pathways. This inhibition was crucial for understanding metabolic diseases and developing therapeutic agents .

Industrial Applications

The compound is also relevant in industrial settings. It is used in the production of specialty chemicals and can enhance the efficiency of various chemical processes due to its favorable solubility and reactivity profiles.

Table 2: Industrial Applications

| Industry | Application |

|---|---|

| Chemical Industry | Intermediate for specialty chemicals |

| Agriculture | Component in herbicide formulations |

Table 3: Comparison with Similar Compounds

| Compound | Solubility | Reactivity Profile |

|---|---|---|

| Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride | High | Enhanced stability |

| Methyl 5-amino-6-methoxypyridine-2-carboxylic acid | Moderate | Standard stability |

Mecanismo De Acción

The mechanism of action of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride are compared below with analogous pyridine derivatives, focusing on substituent positions, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Key Observations:

Substituent Position Effects: The 5-amino-6-methoxy substitution in the target compound creates distinct electronic effects compared to 3-amino-5-methoxy () or 5-methoxy () analogs. The amino group at position 5 increases electron density on the pyridine ring, enhancing nucleophilic reactivity, while the methoxy group at position 6 provides steric hindrance . In contrast, 5-(chloromethyl)-2-methoxypyridine hydrochloride () features a reactive chloromethyl group, making it more suitable for cross-coupling reactions than the amino- and ester-functionalized target compound .

Physicochemical Properties :

- Hydrochloride Salts : Both the target compound and 5-(chloromethyl)-2-methoxypyridine hydrochloride exhibit improved aqueous solubility compared to their free bases, critical for bioavailability in drug formulations .

- Melting Points : Carboxylic acid derivatives (e.g., 5-methoxypyridine-2-carboxylic acid, mp 167°C) have higher melting points than ester derivatives due to stronger intermolecular hydrogen bonding .

Synthetic Pathways: The target compound likely follows a synthesis route involving oxidation of a methylpyridine precursor (similar to ) to form the carboxylic acid, followed by esterification and amino group introduction. In contrast, 6-methoxypyridine-2-carboxylic acid () is synthesized via bromine substitution and hydrolysis, highlighting the variability in methoxypyridine synthesis .

Applications: The target compound’s amino and ester groups make it a versatile intermediate for amide bond formation, relevant in protease inhibitor design. Comparatively, 3-amino-5-methoxypyridin-4-ol·2HCl () may serve in antioxidant therapies due to its hydroxyl group .

Research Findings and Implications

- Biological Activity: Amino-substituted pyridines often exhibit enhanced binding to biological targets. The target compound’s amino group could interact with enzyme active sites, while the methoxy group may modulate metabolic stability .

- Stability Considerations: The hydrochloride salt form of the target compound improves shelf-life compared to non-ionic analogs, a feature shared with 5-(chloromethyl)-2-methoxypyridine hydrochloride .

Actividad Biológica

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride is a chemical compound with significant potential in biological applications, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀ClN₃O₃

- Appearance : White to off-white crystalline powder

- Melting Point : Approximately 190-195 °C

The biological activity of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride is primarily attributed to its structural features, particularly the amino and methoxy groups on the pyridine ring. These functional groups facilitate interactions with various molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity through inhibition or activation, depending on the specific target.

Biological Activities

1. Enzyme Interactions

- The compound has been reported to function as a potential inhibitor in biochemical assays, particularly in studies involving enzyme interactions. Its ability to form hydrogen bonds enhances its binding affinity to target enzymes, making it a valuable tool in enzyme kinetics studies.

2. Antimicrobial Properties

- Preliminary studies suggest that Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride exhibits antimicrobial activity. This property is crucial for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

3. Anti-inflammatory Effects

- Research indicates that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity; potential inhibitor in assays | |

| Antimicrobial | Exhibits activity against various pathogens | |

| Anti-inflammatory | May reduce inflammation in biological models |

Case Study: Antimicrobial Activity

In a study conducted by Umesha et al., the compound was evaluated for its antimicrobial efficacy against several bacterial strains. The results demonstrated significant inhibition of growth, indicating its potential as a lead compound for developing new antibiotics .

Case Study: Enzyme Interaction

A recent investigation into the enzyme-inhibitory properties of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride revealed that it could inhibit specific pathways involved in metabolic disorders. The study highlighted its potential role in drug repurposing for metabolic diseases .

Comparison with Similar Compounds

To further understand the uniqueness of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride, it is beneficial to compare it with related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-amino-6-methoxypicolinate hydrochloride | C₉H₁₁ClN₂O₃ | Similar structure; studied for anti-inflammatory properties |

| Methyl 5-amino-2-methoxypyridine | C₈H₉N₃O₂ | Lacks carboxylic acid functionality |

The unique combination of functional groups in Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride contributes to its distinct biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. For example:

Oxidation : Use potassium permanganate (KMnO₄) in aqueous conditions (90–95°C) to oxidize methylpyridine precursors to carboxylic acids, as demonstrated in the synthesis of 5-methoxypyridine-2-carboxylic acid .

Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation.

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt.

- Key Data : Typical yields for analogous pyridine carboxylate syntheses range from 47% to 84% under optimized conditions .

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer :

- Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages (e.g., Anal. Calcd for C₇H₉NO₃: C, 54.92; H, 4.57; N, 9.15 vs. Found: C, 54.62; H, 4.49; N, 9.08) .

- NMR Spectroscopy : Look for characteristic signals (e.g., OCH₃ at δ 3.85 ppm, pyridine protons at δ 7.0–8.3 ppm, and COOH at δ 9.8 ppm in related compounds) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to assess purity and molecular ion peaks.

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester and hydrochloride groups.

- Avoid exposure to moisture and heat, as methoxy and amino groups are prone to oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

- Methodological Answer :

- Recrystallization : Purify the compound via recrystallization from ethanol/water mixtures to remove impurities affecting C/H/N ratios .

- Alternative Techniques : Use X-ray crystallography to confirm molecular packing and validate structural assignments if NMR data conflict with elemental analysis .

Q. What strategies optimize regioselectivity during the introduction of methoxy and amino groups?

- Methodological Answer :

- Directing Groups : Use bromine or nitro groups at specific positions to direct methoxylation/amination. For example, 6-bromo-2-methylpyridine can be oxidized to 6-bromopyridine-2-carboxylic acid, followed by methoxy substitution .

- Catalytic Methods : Employ palladium-catalyzed C–H activation for selective functionalization, as seen in analogous pyridine derivatives .

Q. How can computational modeling assist in predicting reactivity or spectral properties?

- Methodological Answer :

- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA software) and compare with experimental data to validate structural assignments .

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological studies, leveraging the compound’s pyridine-carboxylate scaffold .

Q. What are the challenges in scaling up the synthesis of this compound?

- Methodological Answer :

- Reaction Optimization : Replace KMnO₄ with catalytic oxidation systems (e.g., TEMPO/NaClO) to improve safety and scalability .

- Workup Efficiency : Use continuous-flow reactors for acidification and salt formation steps to enhance yield reproducibility .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent melting points or spectral data?

- Methodological Answer :

- Polymorphism Screening : Test recrystallization solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidized or dimerized species) affecting melting points .

Q. Why might the amino group exhibit unexpected reactivity in downstream reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.